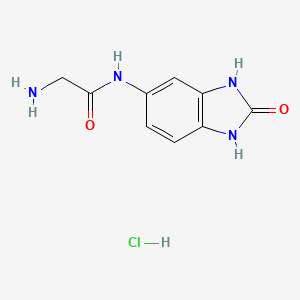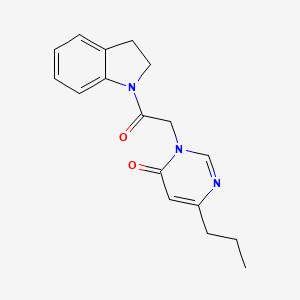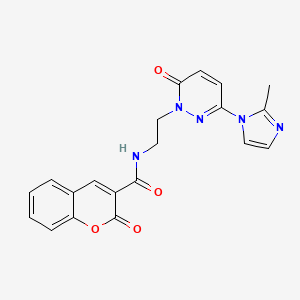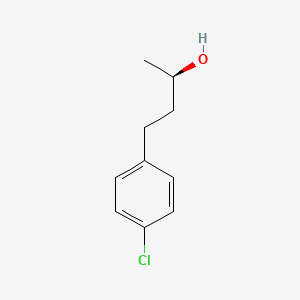![molecular formula C9H15ClN2O B2475926 Chlorhydrate de 1-(hydroxyméthyl)-6-azaspiro[2.5]octane-1-carbonitrile CAS No. 2230802-71-6](/img/structure/B2475926.png)
Chlorhydrate de 1-(hydroxyméthyl)-6-azaspiro[2.5]octane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)-6-azaspiro[25]octane-1-carbonitrile hydrochloride is a spirocyclic compound characterized by its unique structural motif, which includes a spiro-connected bicyclic system
Applications De Recherche Scientifique
1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex spirocyclic compounds and as a model compound for developing new synthetic methodologies.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural properties.
Méthodes De Préparation
The synthesis of 1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride typically involves multi-step synthetic routes. One common method includes the reaction of a suitable azaspirocyclic precursor with hydroxymethylating agents under controlled conditions. Industrial production methods often employ optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized organic chemistry literature .
Analyse Des Réactions Chimiques
1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the hydroxymethyl group, often using reagents like alkyl halides or sulfonates, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Detailed studies on the molecular pathways involved are ongoing and can provide insights into its therapeutic potential .
Comparaison Avec Des Composés Similaires
1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride can be compared with other spirocyclic compounds, such as spiro[2.5]octane derivatives and spirocyclic oxindoles. These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of 1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride lies in its hydroxymethyl and carbonitrile functionalities, which confer distinct chemical reactivity and biological activity .
Similar Compounds
- Spiro[2.5]octane-1-carbonitrile
- Spirocyclic oxindoles
- Spiro[5.5]undecan-1-one
- Spiro[4.4]nonane derivatives
These compounds are structurally related but exhibit different properties and applications, highlighting the versatility and uniqueness of 1-(Hydroxymethyl)-6-azaspiro[2.5]octane-1-carbonitrile hydrochloride .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-azaspiro[2.5]octane-2-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c10-6-9(7-12)5-8(9)1-3-11-4-2-8;/h11-12H,1-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCPUYBOQBKVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2(CO)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2475844.png)



![N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2475853.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2475856.png)
![1-[(oxolan-2-yl)methyl]-3-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)urea](/img/structure/B2475857.png)



![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2475864.png)
![1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2475865.png)
